Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride
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Overview
Description
Methyl ®-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride is a chemical compound with a complex structure that includes a benzo[d][1,3]dioxole ring substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: The initial step involves the formation of the benzo[d][1,3]dioxole ring, which is achieved through a cyclization reaction.
Introduction of Fluorine Atoms: The next step is the introduction of fluorine atoms at the 2,2-positions of the benzo[d][1,3]dioxole ring. This is usually done using a fluorinating agent under controlled conditions.
Amino Group Addition: The amino group is then introduced through a substitution reaction, where an appropriate amine is reacted with the intermediate compound.
Esterification: The final step involves the esterification of the amino acid derivative to form the methyl ester, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl ®-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid
- ®-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride
Uniqueness
Methyl ®-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride is unique due to its specific substitution pattern and the presence of both amino and ester functional groups
Properties
Molecular Formula |
C11H11F2NO4 |
---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(2,2-difluoro-1,3-benzodioxol-4-yl)propanoate |
InChI |
InChI=1S/C11H11F2NO4/c1-16-10(15)7(14)5-6-3-2-4-8-9(6)18-11(12,13)17-8/h2-4,7H,5,14H2,1H3/t7-/m1/s1 |
InChI Key |
BXDLHWZRVWDVIC-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=C2C(=CC=C1)OC(O2)(F)F)N |
Canonical SMILES |
COC(=O)C(CC1=C2C(=CC=C1)OC(O2)(F)F)N |
Origin of Product |
United States |
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